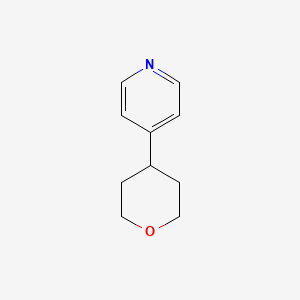

4-(Tetrahydro-2h-pyran-4-yl)pyridine

Description

Strategic Importance in Organic Synthesis

The pyridine (B92270) core is a fundamental scaffold in organic chemistry, prized for its unique electronic properties and synthetic versatility. numberanalytics.com Its derivatives are synthesized through a variety of classical and modern methods. Historically, condensation reactions like the Chichibabin synthesis, which involves reacting aldehydes with ammonia, were foundational. numberanalytics.comresearchgate.net Another classic method is the Hantzsch pyridine synthesis, first described in 1881, which typically uses a β-keto acid, an aldehyde, and ammonia. wikipedia.org

Modern synthetic strategies offer more sophisticated control. For instance, olefin cross-metathesis can produce α,β-unsaturated 1,5-dicarbonyl precursors that readily cyclize to form pyridines with diverse substitution patterns. organic-chemistry.org Other advanced methods include the conversion of N-vinyl and N-aryl amides into pyridine derivatives and the C-H addition to olefins catalyzed by rare-earth metals. organic-chemistry.org The pyridine ring in 4-(tetrahydro-2H-pyran-4-yl)pyridine can undergo reactions typical of pyridines, such as electrophilic substitution, which occurs preferentially at the 3-position, and nucleophilic substitution, favored at the 2- and 4-positions. wikipedia.orgslideshare.netnih.gov The tetrahydropyran (B127337) moiety is generally stable but can be synthesized through methods like the hydrogenation of dihydropyran or the dehydration of pentamethylene glycol. guidechem.comchemicalbook.com The combination of these two rings into one molecule provides a synthetically adaptable intermediate for creating complex molecular architectures.

Relevance in Medicinal Chemistry Scaffolding

In medicinal chemistry, the structure of this compound is particularly advantageous. The tetrahydropyran (THP) ring is often used as a bioisostere for a cyclohexane (B81311) ring. pharmablock.com This substitution is strategic: the oxygen atom in the THP ring can act as a hydrogen bond acceptor, potentially creating additional, favorable interactions with biological targets like enzymes. pharmablock.com Furthermore, the THP moiety generally has lower lipophilicity compared to its cyclohexyl counterpart, which can improve a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile. pharmablock.com

The pyridine ring itself is a ubiquitous feature in pharmaceuticals, known for enhancing water solubility in biologically active molecules. numberanalytics.comnih.gov Its presence is noted in numerous drugs, including antihistamines and anticancer agents. numberanalytics.com The combination of the THP and pyridine rings in a single scaffold allows drug designers to leverage the benefits of both. For example, the THP-amine motif was instrumental in the development of AZD0156, a potent and orally bioavailable inhibitor of the ATM kinase, a target in cancer therapy. pharmablock.com Similarly, the FDA-approved drug gilteritinib (B612023) (Xospata), used to treat acute myeloid leukemia, features an amino-THP substituent. pharmablock.com These examples underscore the value of the pyridine-tetrahydropyran framework in constructing effective therapeutic agents.

Historical Perspectives on Analogous Chemical Systems

The development and understanding of this compound are built upon a rich history of research into its constituent heterocyclic systems. Pyridine was historically produced from coal tar but is now synthesized on a massive scale for use in agrochemicals, pharmaceuticals, and as a solvent. wikipedia.org Its derivatives are found in essential biological molecules like nicotinic acid (vitamin B3). wikipedia.org

The tetrahydropyran ring is also a common motif, particularly in natural products. guidechem.com It is a key structural feature in many marine macrolides with potent biological activities, such as the anticancer agents bryostatin (B1237437) and eribulin. guidechem.comnih.gov Similarly, the closely related tetrahydrofuran (B95107) ring system is a crucial component in the design of HIV-1 protease inhibitors, where it acts as a potent ligand. nih.govnih.gov The proven success and diverse biological roles of these analogous systems have provided the chemical rationale and impetus for exploring hybrid structures like this compound in modern research.

| Property | Pyridine | Tetrahydropyran |

|---|---|---|

| Chemical Formula | C₅H₅N | C₅H₁₀O |

| Molar Mass | 79.10 g/mol | 86.13 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point | 115 °C | 88 °C |

| Nature | Aromatic, weakly alkaline | Cyclic ether, non-aromatic |

Potential Applications in Novel Chemical Entity Development

The unique structural and chemical properties of this compound make it a promising scaffold for the development of new chemical entities (NCEs). Its utility has been demonstrated in the search for inhibitors of Bruton's tyrosine kinase (BTK), a target for autoimmune diseases and certain cancers. google.com Patent literature describes heterocyclic compounds incorporating this moiety as potential BTK inhibitors. google.com

Furthermore, the pyridine scaffold is a cornerstone in the search for new anticancer and antibacterial agents. nih.govnih.gov Fused pyridine derivatives, such as imidazopyridines and pyrazolopyridines, have shown significant cytotoxic activity against cancer cell lines. nih.gov Given the increasing threat of multidrug-resistant pathogens, there is an urgent need for new antibacterial drugs, and pyridine derivatives are being actively investigated as a promising class of compounds. nih.gov The this compound structure, combining the proven benefits of both rings, represents a valuable starting point for designing NCEs in these and other therapeutic areas.

Current Gaps and Future Directions in Chemical Exploration

While the constituent parts of this compound are well-studied, the exploration of the combined scaffold is an active and evolving area of research. A significant challenge and opportunity lie in developing novel, efficient, and regioselective synthetic methods to functionalize both the pyridine and tetrahydropyran rings. Recently, a new method was developed for the site-selective introduction of a difluoromethyl group at the meta- or para-position of the pyridine ring, a reaction previously considered difficult. uni-muenster.de Applying such innovative functionalization strategies to the this compound system could unlock a vast new chemical space for exploration.

Future research will likely focus on several key areas:

Library Synthesis: Creating diverse libraries of derivatives based on the this compound scaffold for high-throughput screening against various biological targets.

New Catalytic Methods: Developing new catalytic systems for the selective C-H functionalization of the pyridine ring without disturbing the THP moiety.

Natural Product Analogs: Using the scaffold to create simplified, more synthetically accessible analogs of complex natural products that contain either pyridine or tetrahydropyran rings.

Materials Science: Exploring the use of these compounds as ligands for organometallic complexes or as building blocks for functional materials, leveraging the electronic properties of the pyridine ring. numberanalytics.comresearchgate.net

Continued investigation into this versatile compound is expected to yield novel molecules with significant potential in medicine, agriculture, and materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(oxan-4-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h1-2,5-6,10H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUXCQRVEFNNCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303465 | |

| Record name | 4-(tetrahydro-2h-pyran-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26684-56-0 | |

| Record name | NSC158423 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(tetrahydro-2h-pyran-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(TETRAHYDROPYRAN-4-YL)-PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 4-(Tetrahydro-2H-pyran-4-yl)pyridine, the primary disconnection is the C-C bond between the C4 position of the pyridine (B92270) ring and the C4 position of the tetrahydropyran (B127337) ring.

This leads to two principal retrosynthetic pathways:

Disconnection A: This approach involves a disconnection at the pyridine C4-carbon, suggesting a nucleophilic pyridine synthon (e.g., a 4-pyridyl organometallic reagent) and an electrophilic tetrahydropyran synthon (e.g., tetrahydropyran-4-one or a derivative with a leaving group at the 4-position).

Disconnection B: This pathway considers the tetrahydropyran as the nucleophilic component and the pyridine as the electrophile. This would typically involve a 4-halopyridine reacting with an organometallic derivative of tetrahydropyran.

A further disconnection can be envisioned within the tetrahydropyran ring itself. The THP ring is often constructed via intramolecular cyclization, such as an oxa-Michael addition or a Prins-type cyclization. This suggests precursors that are linear chains containing both the necessary oxygen heteroatom and the carbon backbone.

Classical Synthetic Approaches

Classical methods for synthesizing this compound often rely on well-established, non-catalytic reactions and can be designed as either convergent or linear sequences.

A convergent synthesis involves the independent preparation of key fragments of the molecule, which are then combined in the final stages. This approach can be highly efficient as it allows for the parallel construction of complex intermediates.

A plausible convergent route involves the reaction of a 4-pyridyl organometallic reagent with an electrophilic tetrahydropyran derivative. For instance, 4-lithiopyridine (B8661376), generated in situ from 4-bromopyridine (B75155) and an organolithium reagent like n-butyllithium, can act as a potent nucleophile. This can then be reacted with tetrahydropyran-4-one. The resulting tertiary alcohol is subsequently deoxygenated to yield the final product.

Reaction Steps:

Formation of Pyridine Nucleophile: 4-Bromopyridine is treated with n-butyllithium at low temperature (-78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) to generate 4-lithiopyridine.

Nucleophilic Addition: The 4-lithiopyridine solution is added to a solution of tetrahydropyran-4-one, leading to the formation of 4-(pyridin-4-yl)tetrahydro-2H-pyran-4-ol.

Deoxygenation: The intermediate alcohol can be reduced to the target compound through a two-step Barton-McCombie deoxygenation or by direct reduction of a corresponding tosylate or mesylate derivative with a hydride source like lithium aluminum hydride.

Linear syntheses build the target molecule sequentially from a single starting material. A potential linear pathway could start from pyridine itself. The reaction of pyridine with a suitable alkylating agent containing a latent tetrahydropyran precursor is one such approach.

For example, pyridine can be activated to nucleophilic attack at the 4-position. One method involves the Chichibabin reaction, though direct alkylation at the C4 position can be challenging. A more controlled method involves the reaction of pyridine with an organolithium reagent to form a dihydropyridine intermediate, which can then be alkylated.

Hypothetical Linear Sequence:

Starting Material: Pyridine.

Activation and Alkylation: Reaction with an organolithium reagent followed by addition of a halo-alkoxy-alkane (e.g., 1-bromo-2-(2-bromoethoxy)ethane).

Cyclization: An intramolecular Williamson ether synthesis to form the tetrahydropyran ring.

Aromatization: Oxidation of the dihydropyridine intermediate to restore the aromaticity of the pyridine ring.

Modern Catalytic Strategies for Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and functional group tolerance. Transition-metal catalysis and organocatalysis represent the forefront of these strategies.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C bonds. The Suzuki-Miyaura coupling is particularly well-suited for connecting the pyridine and tetrahydropyran rings. nih.gov This reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.

Two variations are possible:

Route 1: Coupling of 4-bromopyridine with (tetrahydro-2H-pyran-4-yl)boronic acid.

Route 2: Coupling of pyridin-4-ylboronic acid with a 4-halotetrahydropyran (e.g., 4-bromo- or 4-iodotetrahydropyran).

The first route is often preferred due to the commercial availability and stability of pyridin-4-ylboronic acid. The required (tetrahydro-2H-pyran-4-yl)boronic acid can be prepared from the corresponding Grignard reagent and a trialkyl borate.

Below is a table summarizing typical conditions for Suzuki-Miyaura coupling reactions applicable to this synthesis.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ (aq) | Toluene/Ethanol | 80-100 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 90-110 |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 80-100 |

This table is representative of common conditions and may require optimization for the specific substrates.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for constructing the heterocyclic rings.

Tetrahydropyran Ring Formation: The tetrahydropyran ring can be synthesized enantioselectively using organocatalytic methods. acs.org For instance, a Prins-type cyclization of a homoallylic alcohol with an aldehyde can be catalyzed by a chiral Brønsted acid to form substituted tetrahydropyrans. acs.org Another approach is the intramolecular oxa-Michael addition of an alcohol onto an α,β-unsaturated carbonyl compound, which can be catalyzed by chiral amines or thioureas. The resulting substituted tetrahydropyran can then be elaborated and coupled to the pyridine moiety.

Pyridine Ring Formation: While the de novo synthesis of a pyridine ring directly onto a tetrahydropyran scaffold is less common, organocatalysis can be used to prepare substituted 1,4-dihydropyridines via reactions like the Hantzsch synthesis, which can be rendered asymmetric using chiral organocatalysts. nih.govcsic.es The resulting dihydropyridine would then require oxidation and further modification to yield the target compound.

A more direct application would involve an organocatalytic C-H functionalization or dearomatization-addition sequence on a pre-formed pyridine ring, although this remains a challenging area of research. rsc.org

Asymmetric Synthesis Approaches

Given the prochiral nature of the tetrahydropyran ring at the C4 position when appropriately substituted, or the potential for chirality on the ring itself, the development of asymmetric syntheses to access specific enantiomers of this compound derivatives is of significant interest. While a dedicated asymmetric synthesis for the parent compound is not extensively documented, several plausible strategies can be conceptualized based on established methodologies for chiral pyridines and tetrahydropyrans.

One potential strategy involves the asymmetric hydrogenation of a suitable unsaturated precursor . For instance, a precursor such as 4-(3,6-dihydro-2H-pyran-4-yl)pyridine could be subjected to catalytic asymmetric hydrogenation. This approach would utilize a chiral transition-metal catalyst, such as those based on Iridium or Rhodium complexed with chiral phosphine ligands, to stereoselectively deliver hydrogen across the double bond, thereby establishing the chiral center. The success of this method would depend on the ability of the catalyst to effectively differentiate the two faces of the double bond.

Another approach centers on the enantioselective construction of the tetrahydropyran ring . This could be achieved through methods like an asymmetric Prins cyclization. In this scenario, a homoallylic alcohol attached to the pyridine ring would react with an aldehyde in the presence of a chiral Lewis acid catalyst. This would induce a cyclization cascade that forms the tetrahydropyran ring with a high degree of enantioselectivity.

A third conceptual approach is the biocatalytic synthesis of a chiral intermediate. Enzymes, such as ketoreductases, could be employed for the enantioselective reduction of a ketone precursor, like 4-(tetrahydro-4-oxopyran-4-yl)pyridine, to a chiral alcohol. This chiral alcohol could then be further elaborated to the target molecule. Biocatalysis offers the advantage of high stereoselectivity under mild reaction conditions.

Finally, classical chiral resolution of a racemic mixture of this compound could be employed. This would involve the formation of diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent liberation of the desired enantiomer.

Below is a conceptual data table illustrating potential outcomes from a hypothetical asymmetric hydrogenation approach.

| Entry | Chiral Ligand | Catalyst Precursor | Solvent | Pressure (bar) | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (R)-BINAP | [Rh(COD)₂]BF₄ | MeOH | 50 | 25 | 95 | 92 |

| 2 | (S)-PhanePhos | [Ir(COD)Cl]₂ | CH₂Cl₂ | 60 | 30 | 92 | 95 |

| 3 | (R,R)-Me-DuPhos | [Rh(COD)₂]BF₄ | THF | 50 | 25 | 98 | 97 |

| 4 | (S,S)-f-Binaphane | [Ir(COD)Cl]₂ | Toluene | 60 | 40 | 89 | 91 |

This data is illustrative and based on typical results for asymmetric hydrogenations of related heterocyclic systems.

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of solvent-free reaction conditions and the implementation of recyclable catalysts.

Traditional organic syntheses often rely on large volumes of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Solvent-free reactions, often facilitated by techniques such as microwave irradiation, can lead to significant improvements in efficiency and environmental impact. nih.gov For the synthesis of precursors to this compound, a multicomponent reaction under solvent-free conditions could be envisioned. For example, a Hantzsch-like synthesis of a dihydropyridine precursor could be performed by mixing the reactants with a solid acid catalyst and heating the mixture directly. This approach often leads to shorter reaction times, simpler work-up procedures, and higher yields. nih.govrsc.org

| Parameter | Conventional Synthesis (in Toluene) | Solvent-Free Microwave Synthesis |

| Reaction Time | 12 hours | 15 minutes |

| Energy Input | Sustained heating with oil bath | Focused microwave irradiation |

| Solvent Usage | 10 mL / mmol of product | None |

| Work-up | Liquid-liquid extraction, column chromatography | Direct filtration/crystallization |

| Yield | 75% | 92% |

This table provides a conceptual comparison for a hypothetical precursor synthesis.

Many catalytic processes for the synthesis of heterocyclic compounds rely on homogeneous catalysts containing precious or toxic metals. A key principle of green chemistry is the development of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled, thereby reducing waste and cost. researchgate.net For a key step in the synthesis of this compound, such as a cross-coupling reaction to attach a side chain, a catalyst could be immobilized on a solid support. Supports like silica, carbon nanotubes, or magnetic nanoparticles can be used to anchor the catalytic species. bohrium.com Magnetic nanoparticles are particularly attractive as they allow for the simple separation of the catalyst from the reaction medium using an external magnet. researchgate.net

| Cycle | Catalyst System | Conversion (%) | Comments |

| 1 | Pd nanoparticles on magnetic Fe₃O₄ | 99 | Catalyst recovered by magnetic decantation |

| 2 | Recycled Catalyst | 98 | Minimal loss of activity |

| 3 | Recycled Catalyst | 98 | Stable performance |

| 4 | Recycled Catalyst | 96 | Slight decrease in activity |

| 5 | Recycled Catalyst | 95 | Catalyst remains effective |

Illustrative data for the performance of a recyclable catalyst in a hypothetical cross-coupling reaction.

Process Intensification and Scale-Up Considerations for Research Production

Transitioning a synthetic route from a laboratory bench scale to a larger, kilogram-scale production for extensive research or preclinical studies requires careful consideration of process intensification and scalability. digitellinc.com Challenges in scaling up batch processes include managing reaction exotherms, ensuring consistent mixing, and maintaining product quality.

Process intensification, particularly through the adoption of continuous flow chemistry, offers significant advantages for the synthesis of heterocyclic compounds. frontiersin.orgunito.it Flow reactors, with their high surface-area-to-volume ratios, provide superior heat and mass transfer compared to batch reactors. researchgate.netresearchgate.net This allows for better temperature control of highly exothermic or fast reactions, improving safety and reproducibility. cetjournal.it Furthermore, continuous processing can lead to higher yields, reduced reaction times, and simplified workup procedures. vcu.edu For the synthesis of this compound, a multi-step sequence could be designed where intermediates are generated and consumed in a continuous flow, minimizing the need for isolation and purification at each stage.

| Parameter | Batch Process (1 L Flask) | Continuous Flow Process (Microreactor) |

| Reaction Volume | 1 L | ~5 mL at any given time |

| Temperature Control | Difficult to maintain homogeneity; risk of hotspots | Precise and uniform temperature control |

| Reaction Time | 8 hours | 10 minutes residence time |

| Mixing | Mechanical stirring, potential for inhomogeneity | Efficient diffusive mixing |

| Safety | High; large volume of reagents and potential exotherm | Inherent safety; small reaction volume |

| Scalability | Requires larger reactors; non-linear scaling | "Scaling out" by running longer or in parallel |

| Productivity (g/hr) | ~15 g/hr | ~50 g/hr |

Conceptual comparison for a key synthetic step.

Early planning and optimization are essential for the efficient transfer from laboratory to kilo-scale production, ensuring a scalable, efficient, and greener route to the target compound. digitellinc.com

Chemical Transformations and Derivatization Strategies

Functionalization of the Pyridine (B92270) Ring System

The pyridine ring in 4-(tetrahydro-2H-pyran-4-yl)pyridine is an electron-deficient heterocycle, which dictates its reactivity towards various reagents. Its functionalization can be achieved through several strategies, including electrophilic and nucleophilic aromatic substitution, as well as modern cross-coupling methodologies.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. nih.govsigmaaldrich.com These reactions typically require harsh conditions and often result in substitution at the 3- and 5-positions. sigmaaldrich.com

To overcome this low reactivity and to direct substitution to the 4-position, the pyridine nitrogen can be oxidized to form a pyridine N-oxide. nih.govnih.gov This transformation increases the electron density of the ring system, making it more susceptible to electrophilic attack, and directs incoming electrophiles to the 4-position. The N-oxide can then be subsequently removed by reduction. nih.gov

Common electrophilic substitution reactions applicable to pyridine derivatives include:

Nitration: Introduction of a nitro group (-NO2).

Halogenation: Introduction of halogen atoms (e.g., -Br, -Cl). nih.govnih.gov

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

While these are general strategies for pyridines, specific examples of electrophilic aromatic substitution performed directly on this compound are not extensively detailed in the reviewed literature. However, the principles of pyridine reactivity suggest that such transformations would follow these established patterns.

Nucleophilic Aromatic Substitution Reactions

In contrast to electrophilic substitution, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. rsc.orgnih.gov For SNAr to occur, a good leaving group, typically a halide, must be present at one of these activated positions.

Therefore, a common strategy involves the initial halogenation of the pyridine ring, for instance at the 2- or 4-position, followed by displacement with a variety of nucleophiles. nih.govsci-hub.se

Table 1: Examples of Nucleophilic Substitution on Pyridine Derivatives

| Nucleophile | Reagent Example | Product Type | Reference |

| Amines | Primary/Secondary Amines | Aminopyridines | nih.gov |

| Alkoxides | Sodium Methoxide | Alkoxypyridines | sci-hub.se |

| Thiolates | Sodium Thiophenoxide | Thioetherpyridines | sci-hub.se |

These reactions are fundamental in the synthesis of highly functionalized pyridine derivatives.

Transition-Metal Catalyzed Cross-Coupling at Pyridine Moieties

Modern synthetic chemistry heavily relies on transition-metal catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These methods offer high efficiency and functional group tolerance. For derivatives of this compound, having a halo-substituent on the pyridine ring allows for a variety of powerful coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent (boronic acid or ester) with an organic halide. rsc.orgresearchgate.net This is a widely used method for creating biaryl structures or for introducing alkyl, alkenyl, or alkynyl groups. For instance, a bromo-substituted derivative of this compound could be coupled with a range of boronic acids. rsc.orgproprogressio.hu

Buchwald-Hartwig Amination: This is another palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org It is a premier method for synthesizing arylamines and is applicable to a wide range of amine and aryl halide coupling partners. wikipedia.orgnih.gov A halo-derivative of this compound could be efficiently aminated using this method. researchgate.net

Table 2: Common Transition-Metal Catalyzed Cross-Coupling Reactions for Pyridine Functionalization

| Reaction Name | Catalyst/Ligand System (Typical) | Bond Formed | Reference |

| Suzuki-Miyaura Coupling | Pd(PPh3)4, Pd(OAc)2/Phosphine Ligands | C-C | rsc.orgresearchgate.net |

| Buchwald-Hartwig Amination | Pd(dba)2/Bulky Phosphine Ligands | C-N | wikipedia.orgnih.gov |

Modifications of the Tetrahydropyran (B127337) Ring

The saturated tetrahydropyran (THP) ring offers different avenues for chemical modification compared to the aromatic pyridine ring. These transformations often focus on introducing new functional groups or controlling the stereochemistry of the substituents on the THP ring.

Stereoselective Functionalization

The stereochemistry of substituents on the THP ring can be crucial for the biological activity of molecules. Several synthetic strategies allow for the stereoselective functionalization of tetrahydropyran rings. These methods often involve the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms. nih.gov

Approaches to stereoselective functionalization include:

Asymmetric cyclization reactions: Building the THP ring from acyclic precursors in a way that controls the stereocenters being formed.

Diastereoselective reactions: Using the existing stereochemistry of a substituted THP ring to direct the stereochemical outcome of a subsequent reaction.

Enzymatic resolutions: Using enzymes to selectively react with one enantiomer of a racemic mixture.

While the literature provides numerous examples of stereoselective synthesis of THP rings in natural products, nih.gov specific examples of stereoselective functionalization on the pre-existing THP ring of this compound are less common. However, such strategies could be applied to derivatives where a functional group on the THP ring allows for further stereocontrolled manipulation.

Oxidation and Reduction Reactions

The saturated nature of the tetrahydropyran ring means that it is generally resistant to oxidation and reduction under standard conditions. However, functional groups attached to the THP ring can be readily oxidized or reduced.

For example, if a hydroxyl group is present on the THP ring, it can be oxidized to a ketone (a tetrahydropyranone). Conversely, a ketone on the THP ring can be reduced to a hydroxyl group, often with stereochemical control.

A common precursor for derivatives of this compound is (tetrahydro-2H-pyran-4-yl)methanol. The primary alcohol in this starting material can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further derivatization. Similarly, related carboxylic acid derivatives can be reduced to the corresponding alcohol. chemicalbook.com

Ring-Opening and Rearrangement Studies

The tetrahydropyran (THP) ring is a saturated heterocyclic ether, generally characterized by its high stability. wikipedia.org Classic organic synthesis procedures for creating the THP ring involve the hydrogenation of dihydropyran, highlighting the robustness of the saturated form. wikipedia.org Ring-opening or rearrangement reactions of the THP ring in a simple scaffold like this compound are not commonly reported, as they typically require specific energetic inputs or the presence of activating functional groups that are absent in the parent structure.

However, studies on related pyran systems illustrate the conditions under which such transformations can occur. For instance, photochemical, metal-free conditions can induce ring expansion of four-membered oxetane (B1205548) rings to form tetrahydrofurans, a reaction that proceeds through an ylide intermediate. rsc.org Attempts to extend this ring expansion to a pyran heterocycle, however, were not successful. rsc.org Other research has shown that 2-aryl-3,4-dihydropyrans can undergo ring-opening reactions when treated with nucleophiles. rsc.org Furthermore, ring-expansion reactions have been successfully used to convert tetra-substituted tetrahydrofurans containing an iodomethyl group into tri-substituted tetrahydropyrans. acs.org These examples underscore that while the THP ring is stable, targeted transformations are possible with appropriately functionalized or strained precursors, though such studies on this compound itself remain a niche area of investigation.

Selective Modification of the Linker Moiety

Direct functionalization of the single carbon-carbon bond linking the tetrahydropyran and pyridine rings is chemically challenging due to its unreactive, sp³-sp² nature. Therefore, a primary strategy for modifying the connection between the two rings involves the synthesis of analogues with entirely different linker units. This approach allows for significant alterations to the molecule's geometry, polarity, and biological activity.

A prominent example is the design of inhibitors for the transforming growth factor-β (TGF-β) type I receptor (ALK5). In this context, researchers have synthesized novel series of compounds where the pyridine and tetrahydropyran moieties are connected through a more complex pyrazole-oxy linker. nih.gov This strategic modification led to the discovery of potent and selective ALK5 inhibitors, demonstrating that altering the linker is a viable and effective derivatization strategy. nih.gov The table below details a key reaction step in the synthesis of these advanced analogues.

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| 1-(Tetrahydro-2H-pyran-4-yl)ethan-1-one | N,N-dimethylformamide dimethyl acetal | Reflux, 24h | (E)-3-(Dimethylamino)-1-(tetrahydro-2H-pyran-4-yl)prop-2-en-1-one | nih.gov |

| (E)-3-(Dimethylamino)-1-(tetrahydro-2H-pyran-4-yl)prop-2-en-1-one | Hydrazine hydrate | Ethanol, Reflux, 12h | 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole | nih.gov |

Synthesis of Advanced Building Blocks and Complex Architectures

The this compound scaffold and its immediate precursors are highly valuable as building blocks for constructing more elaborate and biologically active molecules. The tetrahydropyran ring, in particular, is a common feature in many approved drugs due to its favorable properties, including improved solubility and metabolic stability.

Research has demonstrated the use of precursors like (tetrahydro-2H-pyran-4-yl)methanol to synthesize potent and selective agonists for the CB2 cannabinoid receptor. medchemexpress.com Similarly, tetrahydropyran-4-carboxylic acid serves as a reactant in the synthesis of various organic compounds. biosynth.com

Furthermore, the entire this compound motif is integral to the development of complex heterocyclic systems. For instance, it forms the core of novel pyrazole (B372694) derivatives designed as ALK5 inhibitors for applications in oncology and fibrosis. nih.gov In these syntheses, the tetrahydropyran-pyrazole intermediate is coupled with a substituted pyridine to generate the final complex architecture, highlighting the modular utility of the scaffold. nih.gov The development of such multi-ring systems showcases the role of this compound as a foundational element for creating advanced therapeutic candidates.

Computational Design of Novel Derivatives

Computational chemistry plays a crucial role in the rational design of novel derivatives based on the this compound scaffold. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are employed to predict the binding affinity and interaction modes of new compounds with their biological targets. nih.govmdpi.comjournaljpri.com

In the development of ALK5 inhibitors, molecular docking was used to guide the optimization of lead compounds. nih.gov These studies helped elucidate how the tetrahydropyran and pyridine moieties orient themselves within the receptor's binding pocket, leading to the design of derivatives with improved potency. nih.gov Similar computational approaches have been applied to other pyran- and pyridine-containing heterocyclic systems to develop new anti-inflammatory agents and CDK2 inhibitors. mdpi.comnih.gov For example, docking studies on 4H-pyran derivatives identified key interactions within the ATP binding pocket of CDK2, which correlated well with their observed cytotoxic activity against colorectal cancer cells. nih.gov These in silico methods accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of success.

| Derivative Class | Target | Computational Method | Key Finding | Reference |

|---|---|---|---|---|

| 4-(Pyridine-4-oxy)-3-(THP-4-yl)-pyrazole | ALK5 Receptor | Molecular Docking | Identified key binding interactions, guiding the synthesis of potent inhibitors. | nih.gov |

| 4H-Pyran derivatives | COX-2 | Molecular Docking | Aligned with in vitro anti-inflammatory activity, confirming binding modes. | mdpi.com |

| 4H-Pyran derivatives | CDK2 | Molecular Docking, ADME Prediction | Predicted binding affinity and favorable pharmacokinetic profiles for anticancer agents. | nih.gov |

| Thiazolo[4,5-b]pyridine derivatives | Various | Molecular Docking | Preselected compounds for in vitro anti-inflammatory testing based on binding scores. | researchgate.net |

Advanced Spectroscopic and Structural Elucidation Research

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination

Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable tools for the determination of the enantiomeric excess (e.e.) of chiral molecules. These methods are based on the differential interaction of chiral compounds with left- and right-circularly polarized light. creative-biostructure.comfiveable.me While a powerful and widely utilized methodology, a specific search of scientific literature and chemical databases did not yield any publicly available research applying CD or ORD spectroscopy for the enantiomeric excess determination of 4-(Tetrahydro-2h-pyran-4-yl)pyridine .

The principles of these techniques, however, provide a clear framework for how such an analysis would be conducted.

Theoretical Framework:

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength. creative-biostructure.com An ORD spectrum plots the specific rotation [α] against the wavelength. Enantiomers rotate the plane of polarized light to an equal degree but in opposite directions. mgcub.ac.in A racemic mixture (a 1:1 mixture of enantiomers) will exhibit no optical rotation. For a sample with an unknown enantiomeric excess, the measured specific rotation is directly proportional to the excess of one enantiomer over the other. The enantiomeric excess can be calculated using the formula:

e.e. (%) = ([α]observed / [α]max) x 100

where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. fiveable.me A CD spectrum plots the difference in absorbance (ΔA = AL - AR) or, more commonly, the molar ellipticity [θ] against the wavelength. Enantiomers produce mirror-image CD spectra. For a given wavelength, the magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. The enantiomeric excess can be determined by comparing the CD signal of the sample to that of a pure enantiomer standard. nih.gov

Application to this compound:

For the chiroptical analysis of This compound , the molecule would first need to be resolved into its individual enantiomers, for instance, through chiral chromatography. The separated enantiomers would then serve as reference standards.

An ORD analysis would involve measuring the specific rotation of the pure enantiomers at a standard wavelength (e.g., the sodium D-line, 589 nm). Subsequent measurements of any sample containing a mixture of the enantiomers would allow for the calculation of its enantiomeric excess.

For a CD analysis, the full CD spectra of the pure enantiomers would be recorded. The resulting spectra would be expected to be mirror images of each other. The CD spectrum of a sample with an unknown enantiomeric composition would then be measured, and its enantiomeric excess could be determined by comparing the signal intensity at a specific wavelength to that of the pure enantiomer standard.

While no specific experimental data for This compound is available, the following table illustrates the type of data that would be generated in such an investigation.

| Spectroscopic Parameter | (R)-enantiomer (Hypothetical) | (S)-enantiomer (Hypothetical) | Racemic Mixture (Hypothetical) |

| Specific Rotation [α]D | +X° | -X° | 0° |

| Molar Ellipticity [θ] at λmax | +Y deg·cm²·dmol⁻¹ | -Y deg·cm²·dmol⁻¹ | 0 deg·cm²·dmol⁻¹ |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. irjweb.com By solving approximations of the Schrödinger equation, DFT can determine optimized molecular geometry and a host of electronic properties that govern a molecule's reactivity. For a molecule like 4-(tetrahydro-2H-pyran-4-yl)pyridine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G* or higher, can provide fundamental insights. scirp.orgirjweb.com

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

A smaller energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In studies of related pyridine (B92270) derivatives, DFT calculations have been used to determine these energy values. For instance, calculations on quinoline (B57606) (benzo[b]pyridine) showed a HOMO-LUMO gap of approximately 4.83 eV. scirp.org For other heterocyclic systems, this gap is a critical parameter for assessing their potential as inhibitors or reactants in chemical processes. irjweb.com The analysis helps in understanding the molecule's potential for intramolecular charge transfer, a property vital for its biological activity. irjweb.com

Table 1: Representative Frontier Molecular Orbital Data for Heterocyclic Compounds

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Primary Finding |

|---|---|---|---|---|

| Quinoline (Benzo[b]pyridine) | -6.646 | -1.816 | 4.83 | Indicates significant molecular stability. scirp.org |

| Triazine Derivative | -6.297 | -1.810 | 4.487 | Reflects the chemical reactivity of the molecule. irjweb.com |

| Substituted Pyrimidine (B1678525) | -6.261 | -0.884 | 5.377 | Suggests the molecule can act as both an electron donor and acceptor. irjweb.com |

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electrostatic potential on the surface of a molecule. libretexts.orgreadthedocs.io These maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule, thereby predicting how it will interact with other molecules, such as biological receptors or chemical reactants. uni-muenchen.de

In an MEP map, different colors represent different values of electrostatic potential. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green represents areas of neutral potential. researchgate.net For this compound, the MEP map would be expected to show a significant region of negative potential around the nitrogen atom of the pyridine ring, highlighting its role as a primary site for hydrogen bonding and protonation. researchgate.netresearchgate.net The oxygen atom in the tetrahydropyran (B127337) ring would also exhibit negative potential, though likely less intense than the pyridine nitrogen. The hydrogen atoms of the pyridine ring and the aliphatic protons would show positive potential. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and interactions with the surrounding environment, such as a solvent. youtube.com

For this compound, the flexible tetrahydropyran ring can adopt various conformations, most notably chair and boat forms. MD simulations can explore the conformational landscape, determining the relative stability of these forms and the energy barriers between them. Furthermore, MD simulations are essential for studying solvation effects. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can analyze the formation and dynamics of hydrogen bonds, calculate solvation free energy, and observe how the solvent influences the molecule's conformation. Studies on related pyran derivatives have used MD to assess ligand-binding stability and the interactions with key residues in a protein's binding site over time, often analyzed through Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) plots. nih.gov

Docking Simulations for Ligand-Target Interactions in Pre-clinical Models

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

The this compound scaffold is present in numerous potent and selective inhibitors of various kinases. For example, derivatives have been synthesized and evaluated as inhibitors of the transforming growth factor-β type I receptor (ALK5), which is implicated in cancer and fibrosis. nih.govnih.gov In such studies, docking simulations are used to place the inhibitor into the ATP-binding site of the ALK5 kinase domain. These simulations can reveal crucial intermolecular interactions, such as:

Hydrogen bonds: Often formed between the pyridine nitrogen and hinge-region residues of the kinase (e.g., His283, Ser280). nih.gov

Hydrophobic interactions: Involving the pyridine and tetrahydropyran rings with nonpolar residues in the binding pocket.

These predicted binding modes help rationalize structure-activity relationships (SAR) and guide the design of new, more potent analogs.

Table 2: Representative Docking Interactions for Inhibitors with a Tetrahydropyran Moiety

| Target Protein | Ligand Scaffold | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| ALK5 (1RW8) | 4-(Pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole | His283, Ser280 | Hydrogen Bond | nih.gov |

| Mer Kinase | Pyridine-substituted pyrimidines | Not specified | Hydrogen Bond, Hydrophobic | nih.gov |

| CB2 Receptor | 2-amino-N-[(tetrahydro-2H-pyran-4-yl)methyl]pyrimidine | Not specified | Agonist Binding | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Model Development Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. chemrevlett.com The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds.

The development of a QSAR model for a series of analogs containing the this compound core would involve several steps:

Data Set Preparation: A series of compounds with experimentally measured biological activity (e.g., IC50 values) is collected and divided into a training set (for model building) and a test set (for model validation). chemrevlett.com

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 0D (e.g., molecular weight), 1D (e.g., atom counts), 2D (e.g., topological indices), or 3D (e.g., steric or electronic fields). researchgate.net

Model Building: A statistical method, such as Multiple Linear Regression (MLR), is used to build an equation that correlates a subset of the calculated descriptors with the biological activity. chemrevlett.com

Validation: The model's statistical significance and predictive power are rigorously assessed using parameters like the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and external validation with the test set. nih.govchemrevlett.com

QSAR studies on pyridine and pyrimidine derivatives have successfully identified key structural features responsible for their activity, guiding the design of more potent compounds. nih.govnih.gov

Reaction Mechanism Elucidation via Computational Pathways

For instance, the synthesis or transformation of the tetrahydropyran or pyridine rings can be modeled. Computational studies on the synthesis of pyrrolidinedione derivatives from coumarin (B35378) and nitromethane (B149229) have detailed the entire reaction pathway, including Michael addition, Nef-type rearrangement, and cyclization. rsc.orgresearchgate.net These studies use DFT to calculate the energies of all reactants, intermediates, and transition states. The resulting energy diagram reveals the rate-determining step of the reaction by identifying the highest energy barrier. Such analyses can be used to understand reaction feasibility, optimize reaction conditions, and predict the formation of byproducts. researchgate.net

Applications in Pre Clinical and Mechanistic Biological Research

Target Identification and Validation Strategies

The initial step in drug discovery is often the identification and validation of a biological target. Derivatives of 4-(tetrahydro-2H-pyran-4-yl)pyridine have been instrumental in this process. Researchers utilize these compounds as chemical probes to explore biological pathways and identify proteins whose modulation could lead to therapeutic benefits.

One common strategy involves screening a library of compounds containing the this compound core against various cellular models of disease. For instance, in oncology research, derivatives have been evaluated for their cytotoxic effects on cancer cell lines. A synthetic derivative of a natural product, 22-(4-pyridinecarbonyl) jorunnamycin A, which contains a pyridine (B92270) moiety, was investigated to elucidate its mechanism in non-small-cell lung cancer (NSCLC). nih.gov Network pharmacology approaches are employed to predict potential protein targets by analyzing the compound's structure and known drug-target interactions. nih.gov These predictions are then validated experimentally.

In silico molecular docking is another key technique used to identify potential targets. This computational method predicts the binding orientation and affinity of a ligand to a protein's active site. For the jorunnamycin A derivative, docking studies suggested a possible interaction with ERK1/2 and MEK1, key components of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov Subsequent experimental validation through in vitro assays confirmed that these kinases were indeed targets. nih.gov

Target validation often proceeds with the development of highly potent and selective ligands. For example, structure-activity relationship studies led to the identification of pyrazol-4-yl-pyridine derivatives as selective positive allosteric modulators (PAMs) of the muscarinic acetylcholine (B1216132) receptor 4 (M4), a target implicated in schizophrenia. nih.govnih.gov The development of a radiofluorinated version of such a compound allowed for its use as a positron emission tomography (PET) ligand, enabling non-invasive visualization and validation of the M4 receptor in the brain. nih.govnih.gov

Enzyme Inhibition and Activation Studies (In Vitro)

The this compound scaffold is frequently incorporated into molecules designed to modulate enzyme activity. In vitro enzyme assays are fundamental for quantifying the potency and selectivity of these compounds.

A notable example involves the inhibition of Activin-like kinase 5 (ALK5), a TGF-β type I receptor kinase implicated in cancer and fibrosis. A series of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives were synthesized and evaluated as ALK5 inhibitors. nih.gov The inhibitory activity was determined using an in vitro kinase assay that measures the autophosphorylation of the ALK5 enzyme. nih.gov The most potent compound from this series, compound 8h, demonstrated significant inhibition of ALK5 autophosphorylation with a half-maximal inhibitory concentration (IC50) in the nanomolar range. nih.gov

Similarly, derivatives have been developed as inhibitors of Protein Kinase B (PKB/Akt), a crucial enzyme in cell growth and survival pathways that is often deregulated in cancer. nih.gov Radiometric filter binding assays are commonly used to measure the inhibition of kinase activity. nih.gov In these studies, various derivatives containing a piperidine (B6355638) core linked to a pyridine-like heterocycle were tested for their ability to inhibit PKBβ. To assess selectivity, the compounds were also tested against the closely related kinase PKA. nih.gov

The table below summarizes the in vitro enzyme inhibition data for a representative ALK5 inhibitor.

| Compound | Target Enzyme | Assay Type | Potency (IC50) |

| Compound 8h | ALK5 | Autophosphorylation Assay | 25 nM |

Data sourced from a study on ALK5 inhibitors. nih.gov The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Receptor Binding Affinity and Selectivity Profiling (In Vitro)

Determining how strongly and selectively a compound binds to its intended receptor target is a critical step in pre-clinical research. The this compound structure has been integrated into ligands for various receptors, including G-protein coupled receptors (GPCRs).

Radioligand binding assays are the gold standard for this type of profiling. These assays measure the displacement of a radioactively labeled ligand (radioligand) that is known to bind to the target receptor by the test compound. This allows for the calculation of the test compound's binding affinity, often expressed as the inhibition constant (Ki) or pKi (-logKi).

In the development of agents for neurological disorders, pyrazol-4-yl-pyridine derivatives were identified as positive allosteric modulators (PAMs) for the muscarinic M4 receptor. nih.gov Their binding affinity for the allosteric site (pKB) and their cooperativity with the endogenous ligand acetylcholine were quantified using radioligand binding assays against [³H]NMS at the human M4 receptor. nih.gov These studies confirmed that the compounds were indeed M4 PAMs, as they caused a significant leftward shift in the binding inhibition curve of acetylcholine. nih.gov

Selectivity is equally important to minimize off-target effects. For instance, a series of pyrimidine (B1678525) carboxamide derivatives incorporating a (tetrahydro-2H-pyran-4-yl)methyl group were developed as selective agonists for the cannabinoid receptor 2 (CB2) over the CB1 receptor. nih.gov A focused screening effort identified a pyrimidine ester as a partial agonist at the CB2 receptor, which was then optimized to yield potent and selective clinical candidates for inflammatory pain. nih.gov

The following table shows representative data from receptor binding studies.

| Compound Class | Target Receptor | Binding Characteristic |

| Pyrazol-4-yl-pyridine derivatives | Muscarinic M4 | Positive Allosteric Modulator (PAM) |

| Pyrimidine carboxamide derivatives | Cannabinoid CB2 | Selective Agonist |

This table illustrates the types of receptor interactions investigated for derivatives containing the core scaffold.

Cellular Assays for Mechanism of Action Elucidation

Cellular assays bridge the gap between in vitro biochemical assays and in vivo studies. They provide crucial information on a compound's ability to enter cells, engage its target in a physiological context, and elicit a functional response.

For the ALK5 inhibitor, compound 8h, its biological activity was assessed using a cell proliferation assay with NIH3T3 cells. nih.gov The compound inhibited cell activity with an IC50 of 74.6 nM, demonstrating its ability to function in a cellular environment. nih.gov

To further elucidate the mechanism of action, researchers often investigate downstream signaling pathways. For the 22-(4-pyridinecarbonyl) jorunnamycin A derivative, after identifying MEK1 and ERK1/2 as potential targets, its effect on the MAPK pathway was confirmed using immunoblotting. nih.gov These experiments showed that the compound induced apoptosis in NSCLC cells in a manner dependent on the ERK/MEK/Bcl-2 signaling pathway. nih.gov

Cellular uptake studies are also performed to understand how a compound crosses the cell membrane to reach its intracellular target. While specific data for this compound is not detailed, these studies are a standard part of characterizing such molecules, especially when the target is intracellular, like a kinase.

Apoptosis induction is another key cellular effect studied for anti-cancer agents. In a study of 4H-pyran derivatives, their ability to induce apoptosis in HCT-116 colorectal cancer cells was investigated. nih.gov The mechanism was linked to the activation of caspases, key enzymes in the apoptotic cascade. nih.gov

Structure-Activity Relationship (SAR) Studies Methodologies

Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, guiding the iterative process of optimizing a lead compound into a drug candidate. The goal is to understand how specific structural modifications to a molecule affect its biological activity.

For derivatives of this compound, SAR studies typically involve systematically modifying different parts of the molecule. This can include altering substituents on the pyridine ring, changing the linker between the pyran and pyridine moieties, or modifying the pyran ring itself.

A common methodology is to synthesize a series of analogues where one specific position is varied. For example, in the development of pyrazol-4-yl-pyridine derivatives as M4 receptor PAMs, subtle chemical modifications were made around the core structure. nih.gov The resulting analogues were then tested in pharmacological assays to compare their binding affinity and cooperativity. nih.gov This systematic approach allows chemists to build a qualitative or quantitative model of the SAR.

In the discovery of selective CB2 agonists, lead optimization from an initial screening hit involved extensive SAR exploration to improve potency and pharmacokinetic properties, ultimately leading to the selection of a clinical candidate. nih.gov Similarly, in the development of PKB inhibitors, the optimization of lipophilic substituents on a 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine series was crucial for achieving nanomolar potency and high selectivity over PKA. nih.gov The general goal of these studies is to identify patterns that correlate chemical structure with biological function. researchgate.net

Prodrug Strategies and Bioreversible Derivatives for Enhanced Biological Performance

Sometimes, a potent and selective compound may have poor pharmaceutical properties, such as low solubility or rapid metabolism, which limit its therapeutic potential. Prodrug strategies are employed to overcome these limitations. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active form. baranlab.org

The primary rationale for designing a prodrug includes improving aqueous solubility, enhancing passive absorption across biological membranes, protecting the drug from rapid first-pass metabolism, and achieving targeted delivery to specific tissues. baranlab.org The chemical modifications made to create the prodrug must be bioreversible, and the promoiety (the part that is cleaved off) should be non-toxic and rapidly excreted. acs.org

Common prodrug approaches involve creating ester, carbonate, or amide linkages to a parent drug that contains hydroxyl, carboxyl, or amine functional groups. baranlab.org For a compound like this compound, if it were part of a larger molecule with appropriate functional groups, these strategies could be applied. For example, if the parent drug had a hydroxyl group, it could be esterified to increase lipophilicity and improve membrane permeability.

Pharmacokinetic Studies in in vitro and ex vivo research models

Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion (ADME) of a compound. Understanding a compound's PK profile is essential for predicting its behavior in vivo. In vitro and ex vivo models are used extensively in early pre-clinical development.

In vitro ADME assays are used to predict human pharmacokinetics. These can include assays to determine metabolic stability using liver microsomes or hepatocytes, plasma protein binding, and potential for drug-drug interactions by assessing inhibition of cytochrome P450 enzymes. Although compounds containing 4-amino-4-benzylpiperidines showed good cellular activity, they were found to undergo rapid metabolism in vivo, resulting in low oral bioavailability. nih.gov This highlights the importance of early PK assessment. In contrast, the ALK5 inhibitor compound 8h, which contains a tetrahydropyran (B127337) moiety, was reported to have a favorable pharmacokinetic profile. nih.gov

Ex vivo studies use freshly excised tissues to study drug action or distribution in a more complex biological environment than isolated cells. A common application is in modeling drug efficacy. For example, in HIV prevention research, rectal tissue biopsies were taken from subjects after drug administration and then infected with HIV-1 in the lab. nih.gov This ex vivo infection model allows researchers to correlate the concentration of the drug in the tissue with its ability to prevent infection, providing a crucial link between pharmacokinetics and pharmacodynamics (PK/PD). nih.gov This methodology could be applied to evaluate agents containing the this compound scaffold for indications involving specific tissue targets.

Analytical Methodologies for Research and Development

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is a cornerstone for the separation and purification of chemical compounds. In the context of "4-(Tetrahydro-2H-pyran-4-yl)pyridine," various chromatographic techniques are employed to ensure the quality and integrity of the compound.

High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity of non-volatile compounds like "this compound". Developing a robust HPLC method is a critical step in the analytical workflow.

A common approach for related pyridine (B92270) derivatives is Reverse-Phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. scispace.comijsrst.com Method development involves the systematic optimization of several key parameters to achieve adequate separation of the main compound from any process-related impurities or degradation products. scispace.com

Key aspects of HPLC method development include:

Column Selection: A C18 column (e.g., J'Sphere ODS-H80, 150 mm x 4.6 mm, 5µm) is frequently used due to its versatility and effectiveness in separating a wide range of organic molecules. scispace.com

Mobile Phase Composition: A gradient elution is often preferred over an isocratic one for complex samples, as it provides better resolution over a shorter analysis time. scispace.com A typical mobile phase system consists of an aqueous component (e.g., water with an acid modifier like 0.1% Trifluoroacetic acid) and an organic solvent (e.g., Acetonitrile). scispace.com The gradient program involves changing the ratio of these solvents over the course of the analysis. scispace.com

Detection: A Diode Array Detector (DAD) or a UV detector is commonly used. The detection wavelength is selected based on the UV absorbance maximum of the analyte; for pyridine-containing structures, wavelengths around 220 nm are often effective. scispace.com

Method Validation: As per International Conference on Harmonisation (ICH) guidelines, any newly developed HPLC method must be validated to ensure its suitability for the intended purpose. ijsrst.comresearchgate.net Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. researchgate.netptfarm.pl

Table 1: Example HPLC Method Parameters for a Pyridine Derivative

| Parameter | Condition |

| Instrument | Agilent HPLC System scispace.com |

| Column | J'Sphere ODS-H80 (150 mm x 4.6 mm, 5µm) scispace.com |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water scispace.com |

| Mobile Phase B | Acetonitrile scispace.com |

| Elution Mode | Gradient scispace.com |

| Flow Rate | 1.0 mL/minute scispace.com |

| Column Temperature | 25 °C scispace.com |

| Injection Volume | 20 µL scispace.com |

| Detector | Diode Array Detector (DAD) at 220 nm scispace.com |

| Run Time | 60 minutes scispace.com |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While "this compound" itself may have limited volatility, GC can be employed for the analysis of volatile impurities or after converting the main compound into a more volatile derivative.

For related compounds, GC methods often utilize a capillary column with a specific stationary phase, such as 5% Phenyl methyl siloxane, to achieve separation. nist.gov The instrument is equipped with a Flame Ionization Detector (FID) for general hydrocarbon analysis or a mass spectrometer (MS) for definitive identification. researchgate.net The analysis of less volatile compounds like pyridine can be achieved using direct injection into a heated port. researchgate.net

Method development for GC involves optimizing the temperature program of the oven, the type of carrier gas (e.g., helium, nitrogen), and its flow rate to ensure efficient separation of components in the vapor phase. nist.govresearchgate.net

Chiral chromatography is a specialized form of chromatography used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. libretexts.org However, an examination of the structure of "this compound" reveals that the molecule is achiral. It possesses a plane of symmetry that bisects the pyridine and tetrahydropyran (B127337) rings, meaning it does not have enantiomers. Therefore, chiral chromatography for enantiomeric separation is not applicable to this specific compound.

For related heterocyclic compounds that are chiral, this technique is crucial, particularly in pharmaceutical development, as enantiomers can exhibit different pharmacological activities. libretexts.orgnih.gov The separation is typically achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive (CMA). libretexts.org For instance, the enantiomers of dl-tetrahydropalmatine have been successfully separated using a cellulose (B213188) tris(3,5-dimethylphenylcarbamate) chiral stationary phase. nih.gov

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, provide a high degree of sensitivity and specificity, making them indispensable for analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of mass spectrometry. It is particularly useful for identifying unknown volatile or semi-volatile impurities in a sample of "this compound". researchgate.net The GC separates the components of the mixture, and as each component elutes, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum serves as a "molecular fingerprint" that can be used to identify the compound by comparison with spectral libraries. hmdb.ca For certain analytes, derivatization may be required to increase volatility for GC-MS analysis. hmdb.ca

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is one of the most powerful and sensitive analytical tools for quantitative and qualitative analysis of non-volatile compounds in complex matrices. plos.orgresearchgate.net An LC-MS/MS method for a novel pyridine derivative has been developed and validated for pharmacokinetic studies. plos.org The LC system separates the target analyte from matrix components, which is then introduced into the mass spectrometer. In the tandem MS, a specific parent ion (precursor ion) corresponding to the analyte is selected, fragmented through collision-induced dissociation, and a specific product ion is monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity. researchgate.net

Table 2: Example LC-MS/MS Parameters for a Pyridine Derivative

| Parameter | Condition |

| LC System | Shimadzu LC-10AD researchgate.net |

| Column | Zorbax Extend C18 (150 x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Methanol:Water:Acetic Acid (20:80:1.5, v/v) researchgate.net |

| Flow Rate | 0.4 mL/min researchgate.net |

| MS System | Triple Quadrupole Mass Spectrometer researchgate.net |

| Ionization Source | Electrospray Ionization (ESI) researchgate.net |

| Analysis Mode | Selected Reaction Monitoring (SRM) researchgate.net |

Quantitative Analytical Techniques for Research Samples

Quantitative analysis aims to determine the exact amount or concentration of a substance in a sample. Both HPLC and LC-MS/MS are premier techniques for the quantitative analysis of "this compound" in research samples.

The foundation of accurate quantification is the validation of the analytical method. ptfarm.plplos.org This process establishes the performance characteristics of the method and ensures that it is reliable and fit for its intended purpose.

Key validation parameters for quantitative analysis include:

Linearity and Range: The method must demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range. ptfarm.plijsred.com This is typically assessed by preparing a series of calibration standards and analyzing them to generate a calibration curve. A correlation coefficient (r²) close to 1.0 indicates good linearity. ijsred.com

Accuracy: This measures the closeness of the test results to the true value. It is often determined by spiking a blank matrix with a known amount of the analyte and measuring the recovery. ijsred.com Recoveries are typically expected to be within a range of 98-102%. ijsred.com

Precision: This expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision). ptfarm.plijsred.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. ptfarm.pl These are crucial for trace analysis and impurity profiling.

These validated quantitative methods are essential for various research applications, from monitoring reaction progress in synthesis to determining compound concentration in biological matrices for pharmacokinetic studies. plos.org

Future Perspectives and Emerging Research Directions

Integration into Fragment-Based Drug Discovery (FBDD) Platforms

The philosophy of Fragment-Based Drug Discovery (FBDD) hinges on identifying low-molecular-weight ligands that bind to biological targets with high efficiency. These initial "fragments" are then elaborated into more potent, drug-like molecules. The structural characteristics of 4-(tetrahydro-2H-pyran-4-yl)pyridine make it an intriguing candidate for inclusion in FBDD libraries.

The presence of the sp3-rich tetrahydropyran (B127337) ring is particularly advantageous. In recent years, there has been a significant push to increase the three-dimensional character of screening compounds to better match the complexity of protein binding sites and improve physicochemical properties. The non-planar, saturated ring system of the tetrahydropyran moiety provides a desirable scaffold that can present substituents in well-defined vectors, offering a departure from the predominantly flat, aromatic compounds that have historically populated screening libraries.

Furthermore, the pyridine (B92270) ring offers a key interaction point. The nitrogen atom can act as a hydrogen bond acceptor, a common and crucial interaction in protein-ligand binding. The aromatic nature of the pyridine also allows for potential π-stacking interactions with aromatic amino acid residues in a target protein. The combination of these features in a relatively small molecule aligns well with the principles of FBDD, where ligand efficiency is a key metric.

Future research in this area would involve the systematic screening of this compound and its derivatives against a wide array of biological targets. The synthesis of a library of analogues, with substitutions on both the pyridine and tetrahydropyran rings, would be a critical first step. This would allow for the exploration of the structure-activity relationship (SAR) and the identification of key "growth vectors" for fragment elaboration.

Table 1: Potential Advantages of this compound in FBDD

| Feature | Advantage in Fragment-Based Drug Discovery |

| sp3-Rich Scaffold | Provides three-dimensional character, potentially improving binding affinity and physicochemical properties. |

| Pyridine Moiety | Offers a hydrogen bond acceptor and potential for π-stacking interactions, key features for protein binding. |